REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH:10](C(OCC)=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:20][C:21]1[CH:22]=[C:23]([NH2:29])[C:24]([NH2:28])=[CH:25][C:26]=1[CH3:27].[C:30](OCC)(=[O:32])C.CO>C1(C)C(C)=CC=CC=1>[CH3:20][C:21]1[C:26]([CH3:27])=[CH:25][C:24]2[N:28]([C:11]3[CH2:12][CH2:13][N:8]([CH2:1][C:2]4[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=4)[CH2:9][CH:10]=3)[C:30](=[O:32])[NH:29][C:23]=2[CH:22]=1
|
Name
|
|
Quantity
|
784 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
408.6 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=CC1C)N)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux under argon overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown residue, which
|
Type
|
CUSTOM
|
Details
|
Beige crystals formed from the brown solution
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (vacuum oven)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(N(C(N2)=O)C=2CCN(CC2)CC2=CC=CC=C2)C=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.05 mmol | |
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |